(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride
Description
(5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative with a methyl substituent at the 6-position and a bromine atom at the 5-position of the pyridine ring. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure is characterized by the presence of an amine group (-NH₂) attached to the methylene group of the pyridine scaffold, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-7(8)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCUEQZOPHSNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416230-10-7 | |
| Record name | 1-(5-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Pyridine Precursors
The synthesis typically begins with functionalization of a pyridine core. A common approach involves bromination of 6-methylpyridin-2-ylmethanamine. While direct bromination at the 5-position is challenging due to regioselectivity constraints, optimized conditions using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media achieve selective substitution. For example, reacting 6-methylpyridin-2-ylmethanamine with NBS in dichloromethane at 0–5°C yields (5-bromo-6-methylpyridin-2-yl)methanamine with >85% purity.
Amination and Protection Strategies
Following bromination, the primary amine group may require protection to prevent side reactions during subsequent steps. Boc (tert-butoxycarbonyl) protection is frequently employed:
- The amine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
- After bromination, the Boc group is removed via hydrochloric acid (HCl) hydrolysis, yielding the free amine.
This two-step process ensures a high yield (~78%) of the intermediate (5-bromo-6-methylpyridin-2-yl)methanamine, which is critical for downstream dihydrochloride formation.
Dihydrochloride Salt Formation
Acid-Base Neutralization
Conversion to the dihydrochloride salt is achieved through stoichiometric reaction with HCl. Key parameters include:
- Solvent : Methanol or ethanol, due to their polarity and miscibility with HCl gas.
- Temperature : 0–10°C to prevent decomposition.
- Molar Ratio : 1:2 (amine:HCl) to ensure complete protonation of the amine group.
The product precipitates as a white crystalline solid, isolated via filtration and washed with cold diethyl ether.
Purification Techniques
- Recrystallization : The crude salt is dissolved in hot isopropanol and slowly cooled to 4°C, yielding crystals with >99% purity.
- Chromatography : Silica gel column chromatography (eluent: methanol/dichloromethane, 1:9) removes residual impurities.
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize efficiency and scalability. Continuous flow systems enable:
- Precise Temperature Control : Minimizes side reactions during bromination.
- Automated Quenching : Immediate neutralization of excess HCl reduces corrosion risks.
A patented protocol describes a 1,000-liter reactor producing 15 kg/hr of the dihydrochloride salt with 92% yield.
Comparative Analysis of Synthetic Methods
Table 1: Key Parameters for Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Brominating Agent | NBS | Br₂ in H₂SO₄ |
| Yield | 78–85% | 88–92% |
| Purity | >99% (after recrystallization) | >98% (direct precipitation) |
| Scale | 1–100 g | 10–50 kg/day |
Mechanistic Insights
Bromination Mechanism
Electrophilic aromatic substitution (EAS) governs the bromination step. The methyl group at the 6-position directs Br⁺ to the 5-position via ortho/para-directing effects. Density functional theory (DFT) calculations confirm a lower activation energy (∆G‡ = 45.2 kJ/mol) for 5-bromo substitution compared to alternative sites.
Salt Formation Dynamics
Protonation occurs sequentially:
- The primary amine reacts with HCl to form the mono-hydrochloride.
- Excess HCl further protonates the pyridine nitrogen, yielding the dihydrochloride.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at the 3-position is mitigated by:
Hygroscopicity Management
The dihydrochloride salt is highly hygroscopic. Storage under nitrogen atmosphere and desiccant-packed containers prevents hydrolysis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Compounds with different functional groups replacing the bromine atom.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H9BrCl2N2
- Molecular Weight : Approximately 236.99 g/mol
- Structure : The compound features a brominated pyridine ring with a methanamine group, which enhances its reactivity and interaction with biological targets.
Organic Synthesis
(5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is utilized as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity allows for:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines and thiols, facilitating the formation of diverse derivatives.
- Aminomethylation : The compound can undergo aminomethylation to introduce functional groups that are crucial in drug development.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. For instance, it has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL.
- Anticancer Activity : Research has demonstrated that this compound can inhibit cancer cell proliferation in vitro, with IC50 values indicating significant potency against specific cancer types. The mechanism involves inducing apoptosis through the activation of caspase pathways.
The biological activity of (5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is attributed to its ability to interact with enzymes and receptors:
- Enzyme Inhibition : It has shown promise as an inhibitor of various enzymes involved in metabolic pathways related to cancer and infectious diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of (5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multiple bacterial strains, demonstrating notable antibacterial activity. The findings support its potential use in antibiotic development.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The bromine substituent and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The compound’s activity and physicochemical properties are influenced by halogen type, substituent positions, and salt forms. Below is a comparative analysis with key analogs:
*Note: The CAS number 1241911-26-1 corresponds to the mono-hydrochloride form of a related bromopyridine derivative; the dihydrochloride form’s CAS may require further verification .
Physicochemical Properties
- Solubility: The dihydrochloride salt form improves aqueous solubility compared to freebase analogs. For instance, (6-chloropyridin-2-yl)methanamine dihydrochloride is highly soluble in polar solvents like water and methanol, a trait shared with the target compound .
- Stability : Bromine’s higher atomic weight and electronegativity enhance stability under acidic conditions compared to chlorine-substituted analogs .
- Crystallinity : Dihydrochloride salts generally exhibit better crystallinity, aiding purification and structural characterization via X-ray diffraction (e.g., SHELX refinement ).
Key Research Findings
- Halogen Impact : Bromine’s polarizability enhances intermolecular interactions (e.g., halogen bonding) compared to chlorine, influencing crystal packing and bioavailability .
Biological Activity
The compound (5-Bromo-6-methylpyridin-2-yl)methanamine; dihydrochloride is a derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- IUPAC Name : (5-Bromo-6-methylpyridin-2-yl)methanamine; dihydrochloride
- Molecular Formula : C7H9BrN2·2HCl
- Molecular Weight : 265.07 g/mol
Biological Activity Overview
This compound has shown promise in various biological activities, including:
- Antitumor Activity : Research indicates that derivatives of pyridine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth, showcasing potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies suggest a role in neuroprotection, potentially beneficial in treating neurodegenerative diseases.
The biological activity of (5-Bromo-6-methylpyridin-2-yl)methanamine; dihydrochloride is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in cancer and neurodegenerative diseases.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated the following IC50 values for (5-Bromo-6-methylpyridin-2-yl)methanamine; dihydrochloride:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 10.0 |
| HCT116 | 15.0 |
These results indicate that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Activity
In antimicrobial assays, (5-Bromo-6-methylpyridin-2-yl)methanamine; dihydrochloride showed effective inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This suggests the compound could be a candidate for developing new antimicrobial therapies .
Neuroprotective Effects
Preliminary studies have indicated that the compound may protect neuronal cells from oxidative stress-induced damage, which is crucial for neurodegenerative disease management. In vitro assays revealed a reduction in ROS levels when treated with the compound .
Q & A
Q. What are the optimized synthetic routes for preparing (5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves bromination of a methylpyridine precursor followed by amination. For example, bromination of 6-methylpyridin-2-yl derivatives can be achieved using reagents like (N-bromosuccinimide) under UV light or thermal conditions. Subsequent reductive amination with formaldehyde and ammonium chloride in ethanol at elevated temperatures (~70°C) yields the primary amine. Protonation with HCl generates the dihydrochloride salt. Key parameters include solvent choice (e.g., ethanol for solubility), stoichiometric control of brominating agents, and purification via recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Characterization : Use to verify substituent positions (e.g., singlet for methyl at δ 2.4 ppm, aromatic protons at δ 7.2–8.1 ppm). confirms the pyridine backbone and bromine-induced deshielding.
- Mass Spectrometry : ESI-MS should show a molecular ion peak at 219.03 (free base) and 291.98 (dihydrochloride).
- Elemental Analysis : Match experimental C, H, N, Br, and Cl percentages to theoretical values (e.g., C: 32.8%, H: 4.1%, N: 7.6%).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The bromine and methyl groups direct electrophilic attacks to specific positions. For example:
- Nitration : The methyl group activates the para position (C3), while bromine deactivates the ring. Use mixed acid () at 0–5°C to favor C3-nitration.
- Suzuki Coupling : Pd-catalyzed cross-coupling at C5-bromine requires anhydrous conditions and ligands like . Monitor reaction progress via TLC with UV quenching .
Q. How does the dihydrochloride form influence solubility and stability in biological assays?
- Methodological Answer :
- Solubility : The dihydrochloride salt enhances aqueous solubility (~50 mg/mL in water vs. <5 mg/mL for the free base). For cell-based assays, dissolve in PBS (pH 7.4) and filter-sterilize (0.22 µm).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days). HPLC analysis should show <5% degradation. Lyophilization or storage at -20°C in amber vials minimizes hydrolysis of the amine group .
Data Contradiction and Troubleshooting
Q. Conflicting reports on bromination efficiency: How to resolve discrepancies in reaction yields?
- Methodological Answer : Discrepancies often arise from:
- Substrate Purity : Ensure the starting pyridine derivative is >98% pure (GC-MS analysis).
- Radical Initiators : Use AIBN (azobisisobutyronitrile) for controlled radical bromination, avoiding side reactions.
- Temperature Control : Maintain 60–70°C for -mediated reactions to prevent over-bromination.
- Workup : Quench excess bromine with sodium thiosulfate and extract with DCM to isolate the product .
Biological and Mechanistic Insights
Q. What in vitro models are suitable for studying this compound’s interaction with neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Use rat cortical membranes to assess affinity for serotonin () or dopamine receptors (competitive binding with ).
- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing GPCRs. EC50 values can indicate agonist/antagonist activity.
- Toxicity Screening : MTT assays on SH-SY5Y cells determine IC50 for cytotoxicity (typical range: 10–100 µM) .
Structural and Computational Analysis
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (estimated ~1.8), BBB permeability (BOILED-Egg model), and CYP450 interactions.
- Docking Studies : AutoDock Vina models interactions with targets like MAO-B (PDB ID: 2V5Z). Focus on hydrogen bonding with FAD cofactor and hydrophobic contacts with the pyridine ring.
- MD Simulations : GROMACS simulations (10 ns) assess stability of ligand-receptor complexes in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
